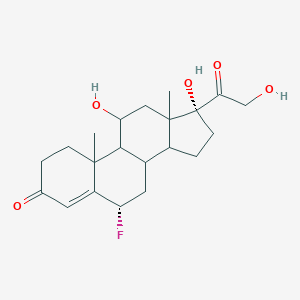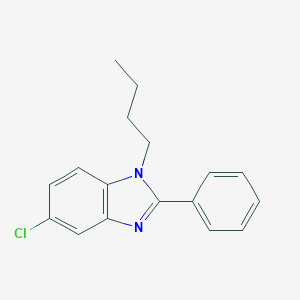
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione, also known as fluocinolone acetonide, is a synthetic corticosteroid that has been widely used in the medical field for its anti-inflammatory and immunosuppressive properties. In
Scientific Research Applications
Fluocinolone acetonide has been extensively studied for its anti-inflammatory and immunosuppressive effects in various medical conditions such as dermatitis, psoriasis, and uveitis. It has also been investigated for its potential use in the treatment of macular edema and diabetic retinopathy.
Mechanism of Action
Fluocinolone acetonide exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in cells and modulating the expression of various genes involved in inflammation and immune response. It also inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the migration of immune cells to the site of inflammation.
Biochemical and Physiological Effects:
Fluocinolone acetonide has been shown to decrease the production of inflammatory mediators such as prostaglandins, leukotrienes, and histamine, and reduce the infiltration of immune cells into inflamed tissues. It also suppresses the activity of T cells and B cells, and inhibits the production of antibodies.
Advantages and Limitations for Lab Experiments
Fluocinolone acetonide is a potent and selective corticosteroid that has been widely used in laboratory experiments to study the mechanisms of inflammation and immune response. Its advantages include its high potency, selectivity, and specificity for glucocorticoid receptors. However, its limitations include its potential to cause side effects such as skin atrophy, acne, and hyperglycemia, which need to be carefully monitored in laboratory experiments.
Future Directions
Future research on (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide could focus on its potential use in the treatment of other inflammatory and immune-related diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It could also investigate the development of new formulations or delivery methods to enhance its efficacy and reduce its side effects. Additionally, further studies could explore the mechanisms of action of (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide in different cell types and tissues, and its interactions with other drugs or molecules.
In conclusion, (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide is a synthetic corticosteroid that has been widely used in the medical field for its anti-inflammatory and immunosuppressive properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for research have been discussed in this paper. Further research on (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide could lead to new insights into its therapeutic potential and contribute to the development of new treatments for inflammatory and immune-related diseases.
Synthesis Methods
The synthesis of (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide involves the reaction of 6alpha-fluoro-11beta,17,21-trihydroxypregn-4-ene-3,20-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified and crystallized to obtain pure (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide.
properties
Product Name |
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione |
|---|---|
Molecular Formula |
C21H29FO5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(6S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12?,13?,15-,16?,18?,19?,20?,21-/m0/s1 |
InChI Key |
MEZCUMCMVYZPAH-PYRKPDMCSA-N |
Isomeric SMILES |
CC12CCC(=O)C=C1[C@H](CC3C2C(CC4(C3CC[C@@]4(C(=O)CO)O)C)O)F |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)


![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)


![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)




![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)